2-hydroxy-3-methyl-1H-pyridin-4-one
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Overview
Description
The compound identified as “2-hydroxy-3-methyl-1H-pyridin-4-one” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methyl-1H-pyridin-4-one involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Large quantities of reactants are mixed and reacted in a single batch.
Continuous Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-methyl-1H-pyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-hydroxy-3-methyl-1H-pyridin-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and may be investigated for its effects on specific diseases or conditions.
Industry: this compound is used in industrial processes, such as the production of pharmaceuticals or specialty chemicals.
Mechanism of Action
The mechanism of action of CID
Properties
IUPAC Name |
2-hydroxy-3-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(8)2-3-7-6(4)9/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCZJQEMCSKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC=CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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